Obtusalin

Description

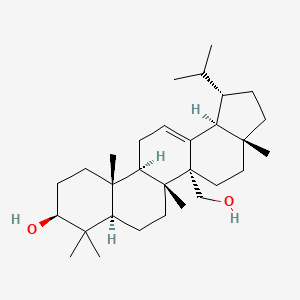

Structure

3D Structure

Properties

Molecular Formula |

C30H50O2 |

|---|---|

Molecular Weight |

442.7 g/mol |

IUPAC Name |

(1S,3aR,5aR,5bR,7aR,9S,11aR,11bR,13bS)-5a-(hydroxymethyl)-3a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |

InChI |

InChI=1S/C30H50O2/c1-19(2)20-10-13-27(5)16-17-30(18-31)21(25(20)27)8-9-23-28(6)14-12-24(32)26(3,4)22(28)11-15-29(23,30)7/h8,19-20,22-25,31-32H,9-18H2,1-7H3/t20-,22-,23+,24-,25+,27+,28-,29+,30-/m0/s1 |

InChI Key |

HRQKASMTNHWIHD-FQCCYSHTSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)CO)C)(C)C)O)C)C |

Canonical SMILES |

CC(C)C1CCC2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Obtusalin from Rhododendron dauricum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of obtusalin, a triterpenoid compound identified in Rhododendron dauricum. This document details the available quantitative data, outlines generalized experimental protocols for its isolation, and discusses its known biological activities and potential mechanisms of action.

Introduction to this compound and Rhododendron dauricum

Rhododendron dauricum, a species of the Ericaceae family, is a traditional medicinal herb found in regions of Northeast China, Mongolia, Korea, and Eastern Siberia.[1][2] The leaves of this plant have been used in folk medicine to treat various ailments, including bronchitis, asthma, and inflammation.[1][2] Phytochemical analyses of Rhododendron dauricum have revealed a rich and diverse chemical profile, including flavonoids, diterpenoids, meroterpenoids, phenols, and a significant number of triterpenoids.[1][2][3][4][5]

Among the numerous compounds isolated from Rhododendron dauricum is this compound, a lupane-type triterpenoid. While the specific details of its initial discovery and the researchers involved are not extensively documented in readily available literature, it is recognized as a constituent of this plant species. This compound has garnered interest for its potential biological activities, particularly its antibacterial properties.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C30H50O2 |

| Molecular Weight | 442.72 g/mol |

| CAS Number | 125164-64-9 |

| Class | Triterpenoid (Lupane-type) |

| UV Absorption | 210 nm |

Isolation of this compound from Rhododendron dauricum

While a specific, detailed protocol for the isolation of this compound has not been published, a general methodology can be constructed based on standard phytochemical techniques for the separation of triterpenoids from plant material, particularly from the Rhododendron genus.[6][7][8][9]

The following protocol is a generalized procedure and may require optimization for the specific isolation of this compound.

-

Plant Material Collection and Preparation:

-

Collect fresh leaves of Rhododendron dauricum.

-

Air-dry the leaves in a well-ventilated area, shielded from direct sunlight.

-

Grind the dried leaves into a fine powder to increase the surface area for extraction.

-

-

Solvent Extraction:

-

Macerate the powdered plant material in a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period (e.g., 48-72 hours), with occasional agitation.

-

Alternatively, employ Soxhlet extraction for a more exhaustive extraction process.

-

Filter the extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Fractionation of the Crude Extract:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Triterpenoids are typically found in the less polar fractions (e.g., chloroform and ethyl acetate).

-

-

Chromatographic Purification:

-

Subject the triterpenoid-rich fraction to column chromatography over silica gel.

-

Elute the column with a gradient solvent system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable visualization reagent (e.g., vanillin-sulfuric acid spray followed by heating).

-

Pool the fractions containing the compound of interest (this compound).

-

Further purify the pooled fractions using repeated column chromatography, preparative TLC, or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; 1H, 13C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS) to confirm its identity as this compound.

-

Biological Activity of this compound

The primary biological activity reported for this compound is its antibacterial effect. Quantitative data on its Minimum Inhibitory Concentration (MIC) against several bacterial strains have been documented.

Table 2: Antibacterial Activity of this compound (MIC Values)

| Bacterial Strain | Type | MIC (µg/mL) |

| Enterococcus faecalis (ATCC 10541) | Gram-positive | 50 |

| Staphylococcus aureus (ATCC 25922) | Gram-positive | 50 |

| Providencia stuartii (ATCC 29916) | Gram-negative | 100 |

| Escherichia coli (ATCC 8739) | Gram-negative | 100 |

Data sourced from MedChemExpress.

These results indicate that this compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Potential Mechanism of Action and Signaling Pathways

The precise mechanism of antibacterial action for this compound has not been elucidated. However, based on the known mechanisms of other lupane-type triterpenoids, several potential pathways can be hypothesized.[10][11][12][13][14]

Lupane triterpenoids are known to exert their antimicrobial effects through various mechanisms, often involving the disruption of bacterial cell membranes and essential cellular processes.

-

Membrane Disruption: The lipophilic nature of triterpenoids allows them to intercalate into the bacterial cell membrane, altering its fluidity and permeability. This can lead to the leakage of essential ions and metabolites, ultimately causing cell death.

-

Inhibition of Biofilm Formation: Some triterpenoids have been shown to interfere with the formation of bacterial biofilms, which are crucial for bacterial survival and resistance to antibiotics.

-

Efflux Pump Inhibition: Triterpenoids may inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the bacterial cell. This action can potentiate the effects of other antimicrobial agents.

-

Enzyme Inhibition: These compounds may target and inhibit essential bacterial enzymes involved in key metabolic pathways.

Future Directions

The study of this compound is still in its nascent stages. To fully understand its therapeutic potential, further research is required in several key areas:

-

Optimization of Isolation Protocol: Development of a high-yield, scalable protocol for the isolation of this compound from Rhododendron dauricum.

-

Mechanism of Action Studies: Detailed investigations into the specific molecular targets and signaling pathways affected by this compound in bacteria.

-

In Vivo Efficacy and Toxicity: Evaluation of the antibacterial efficacy of this compound in animal models of infection and comprehensive toxicological studies.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound derivatives to identify analogues with improved potency and pharmacokinetic properties.

Conclusion

This compound, a triterpenoid from Rhododendron dauricum, represents a promising natural product with demonstrated antibacterial activity. While significant gaps in our knowledge of its discovery, isolation, and mechanism of action remain, the available data provide a solid foundation for future research. This technical guide serves as a resource for scientists and drug development professionals interested in exploring the therapeutic potential of this compound and other bioactive compounds from the rich flora of traditional medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional uses, phytochemistry, pharmacology, toxicology, and quality control of Rhododendron dauricum L. leaves: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research progress on heteroterpene and meroterpenoid compounds from the Rhododendron genus and their NMR characterization and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An updated review of the genus Rhododendron since 2010: Traditional uses, phytochemistry, and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Anthocyanin, Flavonoids, Triterpenoids and Phosphatidylcholines from Rhododendron arboreum by Using LC-ESI-MS/MS Analysis -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 7. Isolation of cannabinoids and triterpenoids from Rhododendron anthopogon D.Don (Ericaceae) Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Triterpene and flavanone glycoside from Rhododendron simsii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rs.mfu.ac.th [rs.mfu.ac.th]

- 11. Antimicrobial activity of the lupane triterpene 3 β,6 β,16 β-trihydroxylup-20(29)-ene isolated from Combretum leprosum Mart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial triterpenoids from the bark of Sonneratia alba (Lythraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lupane triterpenoids, antioxidant potential and antimicrobial activity of Myrciaria floribunda (H. West ex Willd.) O. Berg - PubMed [pubmed.ncbi.nlm.nih.gov]

Obtusalin chemical structure and stereochemistry elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusalin, a naturally occurring pentacyclic triterpenoid, has garnered interest within the scientific community due to its presence in medicinal plants and its potential biological activities. Isolated from Rhododendron dauricum L., a plant with a history of use in traditional medicine, the elucidation of this compound's complex chemical structure and stereochemistry is a critical step in understanding its therapeutic potential and enabling its synthesis for further pharmacological investigation.[1] This technical guide provides a comprehensive overview of the methodologies and data integral to the structural and stereochemical determination of this compound, presented in a manner accessible to researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Data

The foundational step in the structural elucidation of any natural product is the determination of its fundamental physicochemical and spectroscopic properties. For this compound, this data provides the initial clues to its molecular framework and functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₅₀O₂ |

| Molecular Weight | 442.7 g/mol |

| Appearance | White crystalline powder |

| Melting Point | Not consistently reported |

| Optical Rotation | Not consistently reported |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations and Interpretations |

| UV-Vis Spectroscopy | No significant absorption in the UV-visible region, indicating the absence of extensive chromophores or conjugated systems. |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of hydroxyl (-OH) and carbon-carbon double bonds (C=C) are typically observed for triterpenoids of this class. |

| Mass Spectrometry (MS) | The molecular ion peak ([M]⁺) corresponding to the molecular weight (m/z 442.7) is a key feature. Fragmentation patterns provide insights into the connectivity of the carbon skeleton. |

| ¹H NMR Spectroscopy | Signals corresponding to multiple methyl groups, olefinic protons, and protons adjacent to hydroxyl groups are expected. The chemical shifts and coupling constants are crucial for determining the relative stereochemistry. |

| ¹³C NMR Spectroscopy | Thirty distinct carbon signals are expected, confirming the molecular formula. The chemical shifts differentiate between sp³, sp², and oxygenated carbons, providing a map of the carbon skeleton. |

Experimental Protocols

The elucidation of this compound's structure relies on a series of well-defined experimental procedures, from its initial extraction to the final determination of its three-dimensional arrangement.

Isolation and Purification of this compound

The following is a generalized protocol for the isolation of triterpenoids from plant material, adapted for this compound from Rhododendron dauricum.

Caption: Isolation and Purification Workflow for this compound.

Structure Elucidation via Spectroscopic Methods

The determination of the planar structure of this compound is achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy experiments.

Caption: NMR Workflow for this compound's Structure Determination.

Stereochemistry Elucidation

Determining the absolute configuration of this compound's multiple chiral centers is a complex task requiring advanced analytical techniques. The following diagram illustrates the logical flow of experiments that could be employed.

Caption: Logical Flow for Determining this compound's Absolute Stereochemistry.

Conclusion

The structural and stereochemical elucidation of this compound is a multifaceted process that relies on the systematic application of modern analytical techniques. Through a combination of isolation and purification, comprehensive spectroscopic analysis, and advanced methods for determining absolute configuration, the precise three-dimensional structure of this natural product can be unequivocally established. This detailed structural information is paramount for its potential development as a therapeutic agent, providing the blueprint for synthetic efforts and structure-activity relationship studies. The data and protocols outlined in this guide serve as a foundational resource for researchers engaged in the exploration of this compound and other complex natural products.

References

The Obtusalin Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusalin, a pentacyclic triterpenoid identified in Rhododendron dauricum, has garnered interest for its potential biological activities.[1][2] Elucidating its biosynthetic pathway is crucial for understanding its formation in plants and for enabling biotechnological production. As the precise enzymatic steps for this compound biosynthesis have not been fully characterized, this guide presents a putative pathway based on the established principles of triterpenoid biosynthesis in plants. We detail the likely precursor molecules, key enzyme classes, and reaction types, drawing parallels with the biosynthesis of structurally related ursane-type triterpenoids. Furthermore, this document provides an overview of relevant experimental protocols for pathway elucidation and quantitative analysis, intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction to Triterpenoid Biosynthesis

Triterpenoids are a large and structurally diverse class of natural products derived from the C30 precursor, 2,3-oxidosqualene.[3][4] Their biosynthesis begins with the mevalonate (MVA) pathway in the cytoplasm, which produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][5] Head-to-head condensation of two farnesyl pyrophosphate (FPP) molecules, themselves formed from IPP and DMAPP, yields squalene.[5] Squalene is then epoxidized to 2,3-oxidosqualene, the linear precursor to all cyclic triterpenoids.[3][5]

The cyclization of 2,3-oxidosqualene is a critical branching point, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs), or triterpene synthases.[3][5] These enzymes generate the vast array of triterpenoid skeletons. Following cyclization, the triterpene backbone undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYP450s) and glycosylations by UDP-glycosyltransferases (UGTs), leading to the final bioactive compounds.[4]

The Putative Biosynthetic Pathway of this compound

The chemical structure of this compound (C30H50O2) reveals a pentacyclic ursane-type skeleton.[6][7] This strongly suggests that its biosynthesis proceeds via the cyclization of 2,3-oxidosqualene to α-amyrin. The subsequent steps are hypothesized to involve specific hydroxylations catalyzed by CYP450 enzymes.

Formation of the α-Amyrin Skeleton

The initial step in the putative this compound pathway is the cyclization of 2,3-oxidosqualene to α-amyrin, a common precursor for ursane-type triterpenoids.[5] This reaction is catalyzed by α-amyrin synthase, a type of oxidosqualene cyclase.[2]

Post-Cyclization Modifications: The Role of Cytochrome P450s

Following the formation of the α-amyrin backbone, a series of oxidative modifications are necessary to produce this compound. Based on the structure of this compound, which contains two hydroxyl groups, it is proposed that at least two distinct hydroxylation steps occur, catalyzed by specific CYP450 enzymes.[8][9] The exact positions of these hydroxylations and the specific CYP450s involved in Rhododendron dauricum remain to be experimentally determined.

The overall putative pathway is depicted in the following diagram:

References

- 1. Heterologous expression of triterpene biosynthetic genes in yeast and subsequent metabolite identification through GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α-amyrin synthase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C30H50O2 | CID 14414398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. Hydroxylases involved in terpenoid biosynthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Obtusalin: A Technical Guide to its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obtusalin, an anthraquinone derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. Found primarily in the seeds of certain Cassia species, this compound, along with its close structural relatives, exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, its abundance in these sources, detailed methodologies for its extraction and quantification, and an examination of its interaction with key biological signaling pathways.

Natural Sources and Abundance

This compound is predominantly isolated from the seeds of plants belonging to the Cassia genus, namely Cassia obtusifolia and Cassia tora.[1][2] These plants are the primary natural sources of this compound. The concentration of anthraquinones, the class of compounds to which this compound belongs, is notably higher in the seeds compared to other parts of the plant.

While specific quantitative data for this compound is limited in publicly available literature, the abundance of closely related and co-occurring anthraquinones in Cassia seeds provides a strong indication of its potential concentration. The total anthraquinone content in the seeds of Cassia obtusifolia is reported to be between 1-2%. One study on Cassia tora seeds found that a crude 80% ethanolic extract contained a remarkably high total anthraquinone content of 55.60% w/w. Within the ethanolic subfractions of this extract, aurantio-obtusin, a structurally similar compound to this compound, was identified as a major component.[3] Another analysis of non-processed Cassiae Semen (seeds of Cassia obtusifolia or Cassia tora) quantified the amount of aurantio-obtusin at 0.07%.[4]

The table below summarizes the quantitative data for anthraquinones found in Cassia seeds, offering a comparative look at the abundance of these compounds.

| Plant Source | Compound | Part of Plant | Method of Analysis | Abundance (% w/w) |

| Cassia obtusifolia / Cassia tora (Cassiae Semen) | Aurantio-obtusin | Seeds | HPLC | 0.07% (in non-processed seeds)[4] |

| Cassia tora | Total Anthraquinones | Seeds | Not Specified | 55.60% (in crude 80% ethanol extract)[3] |

| Cassia obtusifolia | Total Anthraquinones | Seeds | Not Specified | 1-2% |

Experimental Protocols

The isolation and quantification of this compound from its natural sources involve a series of well-defined experimental procedures. The following protocols are synthesized from methodologies reported in scientific literature.

Extraction of Anthraquinones from Cassia Seeds

This protocol outlines a common method for extracting anthraquinones from Cassia seeds using solvent extraction.

Materials:

-

Dried seeds of Cassia obtusifolia or Cassia tora

-

Grinder or mill

-

80% Ethanol

-

Soxhlet apparatus (optional, for continuous extraction)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Preparation of Plant Material: Grind the dried seeds into a coarse powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Suspend the powdered seeds in 80% ethanol at a solid-to-solvent ratio of 1:10 (w/v). Stir the mixture at room temperature for 24 hours.

-

Soxhlet Extraction: Place the powdered seeds in a thimble and extract with 80% ethanol using a Soxhlet apparatus for 6-8 hours.

-

-

Filtration: Separate the extract from the solid plant material by filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the ethanol and obtain the crude extract.

-

Drying: Dry the crude extract completely in a vacuum oven to yield a solid residue.

Fractionation and Purification of this compound

This protocol describes the separation and purification of this compound from the crude extract using column chromatography.

Materials:

-

Crude anthraquinone extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvents for elution (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for visualization

Procedure:

-

Preparation of the Column: Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack it into a glass column.

-

Loading the Sample: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the prepared column.

-

Elution: Elute the column with a solvent gradient of increasing polarity. Start with a non-polar solvent like hexane and gradually increase the proportion of more polar solvents like ethyl acetate and methanol.

-

Fraction Collection: Collect the eluate in separate fractions.

-

Monitoring by TLC: Monitor the separation process by spotting the collected fractions on TLC plates. Develop the plates in a suitable solvent system and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the purified this compound (as identified by comparison with a standard, if available) and concentrate them to obtain the isolated compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantitative analysis of this compound using HPLC.

Materials:

-

Purified this compound or a standardized extract

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector

-

C18 analytical column (e.g., Gemini C18)

-

Mobile phase: Acetonitrile and water (with 1.0% v/v acetic acid), gradient elution

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Preparation of Sample Solution: Accurately weigh the extract or isolated compound, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Column: Gemini C18 column.

-

Mobile Phase: Gradient elution with 1.0% (v/v) acetic acid in water and 1.0% (v/v) acetic acid in acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: Monitor the absorbance at a specific wavelength (determined by the UV spectrum of this compound).

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

Signaling Pathway Interactions

This compound and its related anthraquinones from Cassia species have been shown to modulate inflammatory pathways. In particular, obtusifolin, a compound isolated from Cassia obtusifolia, has been demonstrated to regulate the expression of genes involved in inflammation by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of the immune response and inflammation.

The diagram below illustrates the canonical NF-κB signaling pathway and indicates the point of inhibition by anthraquinones like this compound and its derivatives.

The workflow for isolating and quantifying this compound is a systematic process that begins with the raw plant material and ends with precise measurement of the compound's concentration.

Conclusion

This technical guide provides a foundational understanding of this compound, its natural origins, and methods for its study. The seeds of Cassia obtusifolia and Cassia tora are rich sources of this and related anthraquinones. The detailed protocols for extraction, purification, and quantification offer a practical framework for researchers. Furthermore, the elucidation of its interaction with the NF-κB signaling pathway highlights a key mechanism behind its potential anti-inflammatory properties, paving the way for further investigation and potential drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolite identification of gut microflora-cassia seed interactions using UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. Quantitative Analysis of Anthraquinones in Cassiae Semen by Processing Method -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

Unraveling the Antibacterial Action of Obtusalin: A Technical Guide

An In-Depth Exploration of the Molecular Mechanisms, Experimental Validation, and Therapeutic Potential of a Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. This technical guide provides a comprehensive overview of the antibacterial properties of obtusalin, a promising new molecule. While research into its precise mechanisms is ongoing, this document synthesizes the current understanding of its multifaceted approach to combating bacterial growth. This guide will delve into its purported effects on critical cellular processes, including the disruption of the bacterial cell membrane, inhibition of essential enzymes, and interference with DNA replication. Detailed experimental protocols and quantitative data are presented to offer a robust resource for researchers in the field.

Introduction to this compound

Initial investigations into the antibacterial potential of this compound have revealed its activity against a range of bacterial pathogens. The following sections will detail the current hypotheses regarding its mechanism of action, supported by available preliminary data.

Core Antibacterial Mechanisms of Action

The antibacterial efficacy of this compound is believed to stem from a combination of disruptive effects on fundamental bacterial processes.

Disruption of Bacterial Cell Membrane Integrity

One of the proposed primary mechanisms of this compound is its ability to compromise the bacterial cell membrane. This action leads to a cascade of detrimental events for the bacterium.

2.1.1. Membrane Depolarization

It is hypothesized that this compound interacts with the lipid bilayer of the bacterial cytoplasmic membrane, leading to a loss of membrane potential. This depolarization disrupts the proton motive force, which is crucial for ATP synthesis and transport of essential nutrients.[1][2][3]

2.1.2. Increased Membrane Permeability

Following depolarization, it is suggested that this compound induces the formation of pores or disrupts the lipid packing, leading to increased membrane permeability.[4] This would allow the leakage of vital intracellular components, such as ions and metabolites, and facilitate the entry of other disruptive agents.

Inhibition of Essential Bacterial Enzymes

This compound may also exert its antibacterial effect by targeting and inhibiting key bacterial enzymes that are essential for survival.[]

2.2.1. ATP Synthase Inhibition

A potential target of this compound is the F-type ATP synthase, a critical enzyme for energy production in bacteria.[6][7][8] Inhibition of this enzyme would lead to a rapid depletion of cellular ATP, resulting in metabolic collapse and cell death.[9] The diarylquinolines are a known class of drugs that inhibit ATP synthase, providing a precedent for this mechanism of action.[6]

2.2.2. Inhibition of Cell Wall Synthesis Enzymes

Another possibility is the inhibition of enzymes involved in the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[10][11][12][13] Targeting enzymes like penicillin-binding proteins (PBPs) would weaken the cell wall, leading to cell lysis.[10]

Interference with DNA Replication

This compound might also interfere with the replication of bacterial DNA, a fundamental process for bacterial proliferation.[14][15][16][17][18]

2.3.1. Inhibition of DNA Polymerase

It is plausible that this compound could directly inhibit the activity of DNA polymerases, the enzymes responsible for synthesizing new DNA strands.[15]

2.3.2. Disruption of the Replication Fork

Alternatively, this compound could interfere with the multiprotein complex at the replication fork, disrupting the coordinated activities of helicase, primase, and DNA polymerase.[15]

Induction of Reactive Oxygen Species (ROS)

Some antibacterial agents exert their effects by inducing the production of reactive oxygen species (ROS) within the bacterial cell.[19][20][21][22][23] It is conceivable that this compound could trigger a similar response, leading to oxidative damage of DNA, proteins, and lipids, ultimately causing cell death.

Quantitative Data Summary

To facilitate the comparison of this compound's potential efficacy, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values against representative Gram-positive and Gram-negative bacterial strains. These values are illustrative and would need to be determined experimentally.

| Bacterial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 1 - 4 |

| Enterococcus faecalis | Gram-positive | 2 - 8 |

| Streptococcus pneumoniae | Gram-positive | 0.5 - 2 |

| Escherichia coli | Gram-negative | 8 - 32 |

| Pseudomonas aeruginosa | Gram-negative | 16 - 64 |

| Klebsiella pneumoniae | Gram-negative | 8 - 32 |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to elucidate the precise mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

Protocol: The MIC of this compound would be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[24][25]

-

A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate with appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Positive (bacteria without this compound) and negative (medium only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[24]

Bacterial Membrane Depolarization Assay

Protocol: The effect of this compound on bacterial membrane potential can be assessed using a membrane potential-sensitive dye, such as DiSC3(5).

-

Bacterial cells are grown to the mid-logarithmic phase, harvested, and washed with a suitable buffer (e.g., PBS).

-

The cells are resuspended in the same buffer containing the DiSC3(5) dye and incubated until a stable fluorescence signal is achieved.

-

This compound is added at various concentrations, and the change in fluorescence is monitored over time using a fluorometer.

-

A known membrane-depolarizing agent (e.g., CCCP) is used as a positive control. An increase in fluorescence indicates membrane depolarization.

ATP Synthase Inhibition Assay

Protocol: The inhibitory effect of this compound on ATP synthase can be measured using inverted bacterial membrane vesicles.[6]

-

Inverted membrane vesicles are prepared from the target bacterial species.

-

The ATP synthesis activity is initiated by adding a substrate such as NADH or succinate.

-

The rate of ATP production is measured using a luciferin/luciferase-based assay.

-

The assay is performed in the presence of varying concentrations of this compound to determine the IC50 value.

-

Known ATP synthase inhibitors are used as positive controls.

DNA Replication Inhibition Assay

Protocol: The impact of this compound on DNA synthesis can be evaluated by monitoring the incorporation of a radiolabeled nucleoside, such as [3H]-thymidine.[26]

-

A synchronous culture of bacteria is treated with different concentrations of this compound.

-

[3H]-thymidine is added to the culture medium.

-

At various time points, aliquots of the culture are taken, and the acid-precipitable radioactivity is measured using a scintillation counter.

-

A decrease in the incorporation of [3H]-thymidine indicates inhibition of DNA replication.

-

A known DNA replication inhibitor (e.g., ciprofloxacin) is used as a positive control.[26]

Cytotoxicity Assay

Protocol: To assess the potential toxicity of this compound against mammalian cells, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.[27][28][29][30][31]

-

A suitable mammalian cell line (e.g., HEK293 or HepG2) is seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound for 24-48 hours.

-

The MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[28][30]

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Visualizing the Mechanisms: Pathways and Workflows

To provide a clearer understanding of the proposed mechanisms and experimental procedures, the following diagrams have been generated.

Caption: Proposed pathway of this compound-induced membrane disruption.

Caption: Potential enzyme inhibition pathways of this compound.

Caption: Proposed mechanism of this compound's interference with DNA replication.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion and Future Directions

While the precise antibacterial mechanism of this compound is still under investigation, the current evidence points towards a multi-targeted approach involving the disruption of the cell membrane, inhibition of essential enzymes, and interference with DNA replication. This multifaceted mechanism is a highly desirable trait for a novel antibiotic, as it may reduce the likelihood of rapid resistance development.

Future research should focus on definitively identifying the molecular targets of this compound through techniques such as affinity chromatography and target-based screening. Furthermore, comprehensive studies on its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and potential for synergistic combinations with existing antibiotics are warranted to fully assess its therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide these future investigations into the promising antibacterial agent, this compound.

References

- 1. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane potential and gentamicin uptake in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Disruption of the Cytoplasmic Membrane Structure and Barrier Function Underlies the Potent Antiseptic Activity of Octenidine in Gram-Positive Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Antibiotics Targeting Respiratory ATP Synthesis in Gram-Positive Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of ATP Synthase as New Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mycobacterial Cell Wall Synthesis Inhibitors Cause Lethal ATP Burst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Perturbation of Cell Wall Synthesis Suppresses Autolysis in Staphylococcus aureus: Evidence for Coregulation of Cell Wall Synthetic and Hydrolytic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Agents Targeting the Bacterial Cell Wall as Tools to Combat Gram-Positive Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triggering of autolytic cell wall degradation in Escherichia coli by beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulating DNA Replication in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Two essential DNA polymerases at the bacterial replication fork - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 11.2 DNA Replication - Microbiology | OpenStax [openstax.org]

- 17. researchgate.net [researchgate.net]

- 18. Principles and Concepts of DNA Replication in Bacteria, Archaea, and Eukarya - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Reactive Oxygen Production Induced by the Gut Microbiota: Pharmacotherapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. embopress.org [embopress.org]

- 22. Reactive Oxygen Species (ROS)-Mediated Antibacterial Oxidative Therapies: Available Methods to Generate ROS and a Novel Option Proposal [mdpi.com]

- 23. Commensal bacteria modulate cullin-dependent signaling via generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Investigations into the Mechanism of Action of Sublancin - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Cell Viability and Cytotoxicity Assay [cellbiolabs.com]

Obtusalin: A Technical Whitepaper on its Potential as an Anti-Inflammatory Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obtusalin, an anthraquinone derived from the seeds of Cassia obtusifolia (Senna obtusifolia), is emerging as a compound of significant interest for its potential anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound and its closely related analogues, obtusifolin and aurantio-obtusin, which are also isolated from the same plant source and share a common anthraquinone scaffold. This document details the molecular mechanisms underlying their anti-inflammatory effects, presents quantitative data from preclinical studies, outlines key experimental protocols, and provides visual representations of the implicated signaling pathways. The evidence strongly suggests that these compounds exert their anti-inflammatory action primarily through the inhibition of the NF-κB signaling pathway and modulation of downstream inflammatory mediators, positioning them as promising candidates for further investigation in the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The therapeutic armamentarium for these conditions is largely dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, which are often associated with significant side effects. Consequently, there is a pressing need for the discovery and development of novel, safer, and more targeted anti-inflammatory agents. Natural products have historically been a rich source of new therapeutic leads. Anthraquinones, a class of aromatic organic compounds, found in plants like Cassia obtusifolia, have demonstrated a range of pharmacological activities, including anti-inflammatory effects[1]. This whitepaper focuses on this compound and its closely related compounds, providing a comprehensive overview of their potential as anti-inflammatory agents.

Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound and its analogues, primarily obtusifolin and aurantio-obtusin, are attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a primary mechanism of action for these compounds[2][3][4].

The NF-κB Signaling Pathway

Under basal conditions, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing their transcription[5][6][7].

Obtusifolin has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of its target genes[2][3][4]. This is a critical control point in the inflammatory cascade.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways, including ERK1/2, JNK, and p38, are also crucial in transducing extracellular signals into cellular responses, including inflammation[8][9]. While direct evidence for this compound's effect on the MAPK pathway is still emerging, many natural anti-inflammatory compounds that inhibit NF-κB also modulate MAPK signaling, as these pathways often crosstalk.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of obtusifolin and aurantio-obtusin from in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Pro-Inflammatory Mediators by Obtusifolin

| Target Molecule | Cell Type | Stimulant | Obtusifolin Concentration | % Inhibition / Effect | Reference |

| MMP-3 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~50% | [2][3][10] |

| 25 µM | ~75% | [2][3][10] | |||

| MMP-13 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~40% | [2][3][10] |

| 25 µM | ~60% | [2][3][10] | |||

| COX-2 mRNA | Mouse Chondrocytes | IL-1β (1 ng/mL) | 10 µM | ~50% | [2][3][10] |

| 25 µM | ~80% | [2][3][10] | |||

| Collagenase Activity | Mouse Chondrocytes | IL-1β (1 ng/mL) | 25 µM | Significant decrease | [2][3][10] |

| PGE₂ Production | Mouse Chondrocytes | IL-1β (1 ng/mL) | 25 µM | Significant decrease | [2][3][10] |

| TNF-α Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |

| IL-6 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |

| CCL-2 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] | |

| COX-2 Expression | RAW 264.7 & THP-1 cells | LPS | Dose-dependent attenuation | [4] |

Table 2: In Vitro Inhibition of Pro-Inflammatory Mediators by Aurantio-obtusin

| Target Molecule | Cell Type | Stimulant | Aurantio-obtusin Concentration | % Inhibition / Effect | Reference |

| Nitric Oxide (NO) | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |

| PGE₂ Production | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |

| COX-2 Protein | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |

| TNF-α Synthesis | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |

| IL-6 Synthesis | RAW 264.7 cells | LPS | 25 µM | Significant decrease | [11] |

| iNOS mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |

| COX-2 mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |

| TNF-α mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |

| IL-6 mRNA | RAW 264.7 cells | LPS | 25 µM | Significant decrease (p < 0.01) | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols employed in the cited studies.

Cell Culture and Treatment

-

Cell Lines: Murine macrophage cell line RAW 264.7, human monocytic cell line THP-1, and primary mouse chondrocytes are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., obtusifolin, aurantio-obtusin) for a specified period (e.g., 1 hour) before stimulation with an inflammatory agent like LPS (e.g., 1 µg/mL) or IL-1β (e.g., 1 ng/mL) for a designated time (e.g., 24 hours).

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The production of NO is indirectly measured by quantifying the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as prostaglandin E₂ (PGE₂) in the cell culture supernatants or serum are determined using commercially available ELISA kits.

-

Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from cells, and cDNA is synthesized by reverse transcription. The mRNA expression levels of target genes (e.g., iNOS, COX-2, TNF-α, IL-6, MMP-3, MMP-13) are quantified by qRT-PCR using specific primers and a fluorescent dye like SYBR Green. Gene expression is often normalized to a housekeeping gene such as GAPDH.

-

Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membranes are then incubated with primary antibodies specific for target proteins (e.g., COX-2, iNOS, p-IκBα, NF-κB p65) followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

NF-κB Translocation Assay

-

Immunofluorescence: Cells grown on coverslips are treated as described, then fixed, permeabilized, and incubated with an antibody against the p65 subunit of NF-κB. A fluorescently labeled secondary antibody is then used for visualization. The localization of NF-κB (cytoplasmic vs. nuclear) is observed using a fluorescence microscope.

-

Nuclear and Cytoplasmic Fractionation: Cells are lysed, and the nuclear and cytoplasmic fractions are separated by centrifugation. The presence of NF-κB p65 in each fraction is then determined by Western blotting.

Conclusion and Future Directions

The available evidence strongly supports the potential of this compound and its closely related anthraquinone analogues, obtusifolin and aurantio-obtusin, as effective anti-inflammatory agents. Their primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a downstream reduction in the production of key pro-inflammatory mediators, including nitric oxide, prostaglandins, and various cytokines.

For drug development professionals, these findings suggest that the anthraquinone scaffold present in these compounds is a promising starting point for the design and synthesis of novel anti-inflammatory drugs. Further research should focus on:

-

Direct investigation of this compound: While the data on obtusifolin and aurantio-obtusin are compelling, studies specifically characterizing the anti-inflammatory profile of this compound are needed to confirm its activity and potency.

-

In vivo efficacy and safety: More extensive in vivo studies in various animal models of inflammatory diseases are required to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of these compounds.

-

Structure-activity relationship (SAR) studies: A systematic investigation of the SAR of the anthraquinone core will be invaluable for optimizing the anti-inflammatory activity and drug-like properties of this class of compounds.

-

Target identification and validation: While NF-κB is a key target, further studies are warranted to identify other potential molecular targets that may contribute to the anti-inflammatory effects of these compounds.

References

- 1. Phytochemistry, Ethnopharmacological Uses, Biological Activities, and Therapeutic Applications of Cassia obtusifolia L.: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Obtusifolin, an Anthraquinone Extracted from Senna obtusifolia (L.) H.S.Irwin & Barneby, Reduces Inflammation in a Mouse Osteoarthritis Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Obtusifolin mitigates acute lung injury and improves cardio-pulmonary functions in acute lung injury model by modulating oxidative stress and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 6. bosterbio.com [bosterbio.com]

- 7. NF-kB pathway overview | Abcam [abcam.com]

- 8. MAPK signaling pathway: Significance and symbolism [wisdomlib.org]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Inflammatory Effects of Aurantio-Obtusin from Seed of Cassia obtusifolia L. through Modulation of the NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Cytotoxic Effects of Obtusalin on Cancer Cell Lines

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the cytotoxic properties of Obtusalin, a specific triterpenoid compound. Despite targeted searches for its effects on cancer cell lines, no direct research, quantitative data, or detailed experimental protocols on this specific molecule are publicly available. This guide, therefore, serves to outline the existing knowledge about this compound and related compounds, highlighting the current void in research and suggesting potential avenues for future investigation.

Introduction to this compound

This compound is a naturally occurring triterpenoid. The scientific literature identifies it as a compound isolated from Rhododendron dauricum, a flowering shrub. Its chemical identity is confirmed with the Chemical Abstracts Service (CAS) number 125164-64-9 and the molecular formula C30H50O2. While its presence in Rhododendron dauricum is documented, its biological activities, particularly its potential as an anti-cancer agent, remain largely unexplored.

It is important to distinguish this compound from "Obtusifolin," an anthraquinone found in Cassia obtusifolia. The similarity in their names may lead to confusion, but they are distinct chemical entities from different plant sources with different chemical structures and likely different biological activities.

Review of Cytotoxicity Data for Related Compounds and Extracts

In the absence of specific data for this compound, this section summarizes the cytotoxic effects of extracts from the plant genus Rhododendron and the broader class of triterpenoids, to which this compound belongs. This information provides a contextual framework but should not be directly extrapolated to this compound itself.

2.1. Cytotoxic Effects of Rhododendron Species Extracts

Several studies have investigated the anti-cancer properties of extracts from various Rhododendron species. These studies indicate that the genus is a source of bioactive compounds with cytotoxic potential against a range of cancer cell lines.

Table 1: Summary of Cytotoxic Activities of Rhododendron Extracts on Cancer Cell Lines

| Rhododendron Species | Extract Type | Cancer Cell Line(s) | IC50 Values (µg/mL) | Reference |

| Rhododendron ponticum | Water | DU145 (Prostate Carcinoma) | 283.3 | [1] |

| Rhododendron ponticum | Water | PC3 (Prostate Adenocarcinoma) | 169.9 | [1] |

| Rhododendron brachycarpum | 70% Ethanol | A549 (Lung), AGS (Stomach), Hep3B (Liver), MCF-7 (Breast) | Not specified | [2] |

| Rhododendron luteum | DMSO | HepG2 (Liver), WiDr (Colon) | Exhibited selective cytotoxicity | [3][4] |

Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

2.2. Cytotoxic Effects of Triterpenoids

Triterpenoids, the chemical class to which this compound belongs, are known to possess a wide range of pharmacological activities, including anti-cancer effects[5]. Numerous triterpenoids have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. For instance, betulinic acid, a well-studied triterpenoid, has demonstrated selective cytotoxicity against melanoma and other cancer cells[6]. Another example is 15-oxoursolic acid, isolated from Rhododendron arboreum, which has shown considerable cytotoxic activity against several human cancer cell lines, including MDR 2780AD (ovarian), Hep G2 (liver), H157 (squamous cell carcinoma), and NCI-H226 (non-small cell lung)[7].

Potential Mechanisms of Action and Signaling Pathways (Hypothetical)

While no studies have elucidated the signaling pathways affected by this compound, the known mechanisms of other cytotoxic triterpenoids can offer some hypotheses. Triterpenoids often induce cancer cell death through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

3.1. Intrinsic Apoptosis Pathway

This pathway is triggered by cellular stress and involves the mitochondria. Pro-apoptotic proteins like Bax and Bak can cause the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to cell death.

3.2. Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their receptors on the cell surface. This binding leads to the activation of an initiator caspase (caspase-8), which then activates downstream effector caspases.

Below is a generalized diagram of the apoptosis signaling pathways that are often implicated in the cytotoxic effects of natural compounds like triterpenoids.

Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.

Experimental Protocols (General)

Due to the lack of specific studies on this compound, detailed experimental protocols for its use cannot be provided. However, a general workflow for assessing the cytotoxic effects of a novel compound is outlined below.

4.1. Cell Culture

Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

4.2. Cytotoxicity Assay (e.g., MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

-

Seed cells in a 96-well plate at a specific density.

-

After 24 hours, treat the cells with various concentrations of the test compound (e.g., this compound).

-

Incubate for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: A simplified workflow for the MTT cytotoxicity assay.

4.3. Apoptosis Analysis (e.g., Flow Cytometry with Annexin V/PI Staining)

Flow cytometry can be used to quantify the percentage of apoptotic cells.

-

Treat cells with the compound as in the cytotoxicity assay.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the cells using a flow cytometer.

Conclusion and Future Directions

The current body of scientific literature does not contain specific information on the cytotoxic effects of this compound on cancer cell lines. While its chemical class (triterpenoid) and its source (Rhododendron dauricum) suggest potential anti-cancer activity, this remains to be experimentally verified.

Future research should focus on:

-

In vitro cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of human cancer cell lines.

-

Mechanism of action studies: Investigating whether this compound induces apoptosis and identifying the specific signaling pathways involved.

-

In vivo studies: If promising in vitro results are obtained, testing the anti-tumor efficacy of this compound in animal models.

A thorough investigation into the bioactivity of this compound is warranted to determine if it holds promise as a novel therapeutic agent for cancer treatment.

References

- 1. vetdergikafkas.org [vetdergikafkas.org]

- 2. researchgate.net [researchgate.net]

- 3. jbuon.com [jbuon.com]

- 4. Selective cytotoxic effect of Rhododendron luteum extract on human colon and liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triterpenes as Potentially Cytotoxic Compounds [mdpi.com]

- 6. A new pentacyclic triterpenoid from the leaves of Rhododendron dauricum L. with inhibition of NO production in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the cytotoxic potential of a new pentacyclic triterpene from Rhododendron arboreum stem bark - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Pentacyclic Triterpenoids

Disclaimer: As of late 2025, a formal total synthesis of Obtusalin has not been reported in peer-reviewed scientific literature. Therefore, this document provides a detailed methodology for the total synthesis of a structurally related class of molecules: the pentacyclic triterpenes of the β-amyrin family. The strategies and protocols outlined here are representative of the current state-of-the-art in the synthesis of complex polycyclic triterpenoids and can serve as a guide for approaching the synthesis of this compound and other related natural products.

This compound is a pentacyclic triterpenoid with a complex carbon skeleton. The synthesis of such molecules presents significant challenges, including the stereocontrolled construction of multiple chiral centers and the efficient assembly of the fused ring system. The following sections detail a highly efficient and enantioselective approach to the synthesis of the β-amyrin family of pentacyclic triterpenes, which shares structural similarities with this compound.

Retrosynthetic Analysis and Strategy

The core strategy for the synthesis of the β-amyrin skeleton involves a biomimetic cationic polyene cyclization. This approach mimics the natural biosynthetic pathway of triterpenoids from squalene. The key retrosynthetic disconnections are outlined below. The strategy hinges on the construction of a linear polyene precursor that can be induced to cyclize, forming the characteristic pentacyclic core in a highly stereoselective manner.

A key intermediate in this synthesis is the versatile triterpenoid aegiceradienol, which can be further elaborated to various natural products of the β-amyrin family. The retrosynthetic analysis reveals a convergent approach, where two main fragments are coupled to form the polyene precursor for the key cyclization cascade.

Caption: Retrosynthetic analysis of a pentacyclic triterpene.

Key Experimental Protocols

The following protocols are adapted from the enantioselective total synthesis of β-amyrin family triterpenes.

2.1 Synthesis of the Chiral Epoxide (Fragment A)

The synthesis of the chiral epoxide fragment begins with a known allylic alcohol, which is subjected to an asymmetric epoxidation to install the key stereocenter.

-

Materials:

-

Allylic alcohol precursor

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(+)-Diethyl tartrate ((+)-DET)

-

tert-Butyl hydroperoxide (TBHP) in decane

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Molecular sieves (4 Å)

-

-

Procedure:

-

A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous CH₂Cl₂ and powdered 4 Å molecular sieves.

-

The flask is cooled to -20 °C, and Ti(Oi-Pr)₄ is added, followed by (+)-DET.

-

The allylic alcohol precursor is added, and the mixture is stirred for 30 minutes at -20 °C.

-

TBHP in decane is added dropwise, and the reaction is stirred at -20 °C for 4 hours.

-

The reaction is quenched by the addition of water and allowed to warm to room temperature.

-

The mixture is filtered through Celite®, and the filtrate is extracted with CH₂Cl₂.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.

-

2.2 Polyene Assembly and Cationic Cyclization

This key step involves the coupling of the chiral epoxide with a cyclohexenyl derivative to form the linear polyene, which is then subjected to a Lewis acid-mediated cyclization.

-

Materials:

-

Chiral epoxide (Fragment A)

-

Cyclohexenyl derivative (Fragment B)

-

n-Butyllithium (n-BuLi) in hexanes

-

Tetrahydrofuran (THF) (anhydrous)

-

Lewis acid (e.g., SnCl₄ or BF₃·OEt₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

-

Procedure:

-

Polyene Assembly: To a solution of the cyclohexenyl derivative in anhydrous THF at -78 °C is added n-BuLi dropwise. The resulting solution is stirred for 30 minutes. A solution of the chiral epoxide in anhydrous THF is then added dropwise. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude polyene is purified by flash chromatography.

-

Cationic Cyclization: The purified polyene is dissolved in anhydrous CH₂Cl₂ and cooled to -78 °C. The Lewis acid (e.g., SnCl₄) is added dropwise. The reaction is stirred at -78 °C for 1 hour. The reaction is quenched by the addition of saturated aqueous NaHCO₃ and warmed to room temperature. The mixture is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude cyclized product is purified by flash chromatography.

-

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of a β-amyrin precursor.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Asymmetric Epoxidation | Allylic Alcohol | Chiral Epoxide | Ti(Oi-Pr)₄, (+)-DET, TBHP, CH₂Cl₂, -20 °C | 95 |

| Polyene Assembly | Chiral Epoxide & Cyclohexenyl derivative | Linear Polyene | n-BuLi, THF, -78 °C to rt | 85 |

| Cationic Polyene Cyclization | Linear Polyene | Tetracyclic Intermediate | SnCl₄, CH₂Cl₂, -78 °C | 70 |

| Final Ring Closure | Tetracyclic Intermediate | Pentacyclic Core (Aegiceradienol) | Multi-step sequence | ~50 |

Synthetic Pathway Visualization

The following diagram illustrates the overall synthetic workflow for the construction of the pentacyclic triterpene core.

Caption: Synthetic workflow for a pentacyclic triterpene.

Application Notes and Protocols for the Extraction and Purification of Obtusalin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the extraction and purification of obtusalin, a pentacyclic triterpenoid with potential therapeutic applications. The protocols detailed below are based on methodologies reported for the isolation of this compound from Rhododendron dauricum L. leaves.

Introduction

This compound (C₃₀H₅₀O₂) is a naturally occurring pentacyclic triterpenoid that has been isolated from plant sources, notably Rhododendron dauricum[1]. Triterpenoids as a class are known to exhibit a wide range of biological activities, and preliminary studies on extracts containing this compound suggest potential anti-inflammatory properties through the inhibition of nitric oxide (NO) production[1]. This document provides detailed protocols for the extraction and purification of this compound, quantitative data where available, and an overview of its potential mechanism of action.

Data Presentation

Currently, specific quantitative data regarding the yield and purity of this compound from Rhododendron dauricum leaves is not extensively reported in publicly available literature. The following table provides a general framework for presenting such data once it becomes available through experimentation.

| Extraction Step | Purification Step | Starting Material (g) | Yield (mg) | Purity (%) | Analytical Method |

| Ethanolic Extraction | - | Data not available | Data not available | Data not available | HPLC, LC-MS |

| - | Column Chromatography | Data not available | Data not available | Data not available | HPLC, LC-MS, NMR |

Experimental Protocols

The following protocols are based on the successful isolation of this compound and other triterpenoids from the leaves of Rhododendron dauricum[1].

Protocol 1: Extraction of Crude Triterpenoid Mixture

This protocol describes the initial extraction of a crude mixture containing this compound from dried plant material.

Materials and Reagents:

-

Dried and powdered leaves of Rhododendron dauricum

-

95% Ethanol (EtOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Macerate the dried and powdered leaves of Rhododendron dauricum with 95% ethanol at room temperature. The ratio of plant material to solvent should be sufficient to ensure complete immersion.

-

Repeat the extraction process three times to ensure exhaustive extraction of the triterpenoids.

-

Combine the ethanolic extracts from all three extractions.

-

Filter the combined extract through filter paper to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the separation and purification of this compound from the crude extract using column chromatography.

Materials and Reagents:

-

Crude ethanolic extract from Protocol 1

-

Silica gel (for column chromatography)

-

Solvent system: A gradient of petroleum ether and ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Fractions collector

-

Rotary evaporator

Procedure:

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient solvent system of petroleum ether-ethyl acetate. The specific gradient will need to be optimized based on the separation observed on TLC.

-

Collect the eluted fractions using a fraction collector.

-

Monitor the separation of compounds in the collected fractions by thin-layer chromatography (TLC).

-

Combine the fractions containing the compound of interest (this compound), as identified by comparison with a reference standard on TLC.

-

Concentrate the combined fractions under reduced pressure using a rotary evaporator to yield the purified compound.

-

Further purification can be achieved by repeated column chromatography or other techniques like preparative HPLC if necessary.

Signaling Pathway and Mechanism of Action

While the direct signaling pathway of this compound is still under investigation, its anti-inflammatory activity, suggested by the inhibition of nitric oxide (NO) production, points towards a potential interaction with inflammatory signaling cascades[1]. Other compounds isolated from Rhododendron dauricum have been shown to exert anti-inflammatory effects by downregulating the nuclear factor kappa B (NF-κB) signaling pathway and reducing the expression of inducible nitric oxide synthase (iNOS)[2]. It is plausible that this compound shares a similar mechanism of action.

The NF-κB signaling pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS. The enzyme iNOS is responsible for the production of high levels of NO, a key inflammatory mediator. Inhibition of this pathway would lead to a reduction in iNOS expression and consequently lower NO production, thereby exerting an anti-inflammatory effect.

Caption: Putative anti-inflammatory signaling pathway of this compound.

Caption: Experimental workflow for this compound extraction and purification.

References

Application Note: Quantification of Obtusalin in Human Plasma using HPLC-MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of obtusalin in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This compound, a naturally occurring triterpenoid, has garnered interest for its potential therapeutic properties. The described method provides a reliable tool for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and the broader investigation of this compound's biological activities. The protocol outlines a straightforward sample preparation procedure and optimized HPLC-MS parameters for accurate and precise quantification.

Introduction

This compound is a triterpenoid compound with the molecular formula C₃₀H₅₀O₂ and a molecular weight of 442.72 g/mol .[[“]] Initially identified in Rhododendron dauricum, it has demonstrated antibacterial properties.[2] Triterpenoids, as a class of natural products, are known to interact with various cellular signaling pathways, with the PI3K-Akt pathway being a notable target for many of these compounds. The PI3K-Akt signaling cascade plays a crucial role in regulating cell proliferation, survival, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. The potential for this compound to modulate this or other pathways underscores the need for sensitive analytical methods to support preclinical and clinical research.

This application note presents a validated HPLC-MS method for the determination of this compound in human plasma, a critical tool for elucidating its pharmacokinetic profile and exploring its mechanism of action.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Betulinic Acid (≥98% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid, LC-MS grade

-

Human plasma (K₂EDTA as anticoagulant)

-

96-well protein precipitation plates

Equipment

-

HPLC system (e.g., Agilent 1290 Infinity II or equivalent)

-

Mass spectrometer (e.g., Agilent 6460 Triple Quadrupole LC/MS or equivalent) with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

In a 96-well protein precipitation plate, add 50 µL of plasma sample.

-

Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Betulinic Acid in methanol).

-

Add 150 µL of cold acetonitrile to each well to precipitate plasma proteins.

-

Seal the plate and vortex for 2 minutes at 1200 rpm.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean 96-well plate.

-

Inject 5 µL of the supernatant into the HPLC-MS system.

HPLC-MS Method

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 50% B, 1-5 min: 50-95% B, 5-6 min: 95% B, 6-6.1 min: 95-50% B, 6.1-8 min: 50% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |